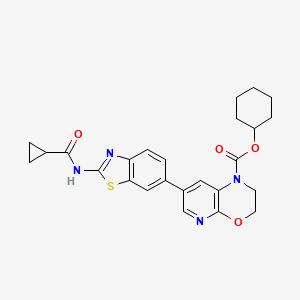
Cbz-D-Leu-Val-Boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-D-Leu-Val-Boc, also known as carbobenzoxy-D-leucyl-valyl-tert-butoxycarbonyl, is a peptide derivative. It is commonly used in biochemical assays and research due to its unique structure and properties. The compound is characterized by the presence of a carbobenzoxy (Cbz) group, a D-leucine (D-Leu) residue, a valine (Val) residue, and a tert-butoxycarbonyl (Boc) group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-D-Leu-Val-Boc typically involves the stepwise assembly of the peptide chain, followed by the introduction of protecting groups. The process begins with the coupling of D-leucine and valine using standard peptide synthesis techniques. The resulting dipeptide is then protected with a carbobenzoxy group at the N-terminus and a tert-butoxycarbonyl group at the C-terminus .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity. The final product is typically purified using chromatographic techniques and characterized by various analytical methods .
Análisis De Reacciones Químicas
Types of Reactions
Cbz-D-Leu-Val-Boc undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to remove the protecting groups, yielding the free peptide.
Substitution: The Boc and Cbz groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
Aplicaciones Científicas De Investigación
Cbz-D-Leu-Val-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide chemistry.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized peptides and as a reagent in biochemical assays
Mecanismo De Acción
The mechanism of action of Cbz-D-Leu-Val-Boc involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity. The Boc and Cbz groups play a crucial role in protecting the peptide during synthesis and ensuring its stability in various biological environments .
Comparación Con Compuestos Similares
Similar Compounds
Cbz-D-Leu-Val: Lacks the Boc group, making it less stable in certain conditions.
Boc-D-Leu-Val: Lacks the Cbz group, affecting its overall reactivity and stability.
Cbz-D-Leu: A simpler derivative with only one amino acid residue
Uniqueness
Cbz-D-Leu-Val-Boc is unique due to the presence of both Cbz and Boc protecting groups, which provide enhanced stability and versatility in various chemical and biological applications. This dual protection allows for more controlled and efficient synthesis and modification of peptides .
Propiedades
Fórmula molecular |
C23H36N2O5 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
tert-butyl (2S)-3-methyl-2-[[(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoate |
InChI |
InChI=1S/C23H36N2O5/c1-15(2)13-18(24-22(28)29-14-17-11-9-8-10-12-17)20(26)25-19(16(3)4)21(27)30-23(5,6)7/h8-12,15-16,18-19H,13-14H2,1-7H3,(H,24,28)(H,25,26)/t18-,19+/m1/s1 |
Clave InChI |
DJVHTSCETZNFEE-MOPGFXCFSA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)N[C@@H](C(C)C)C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)C)C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




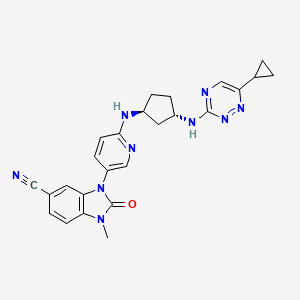
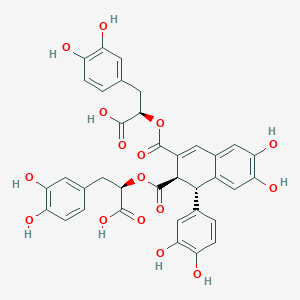
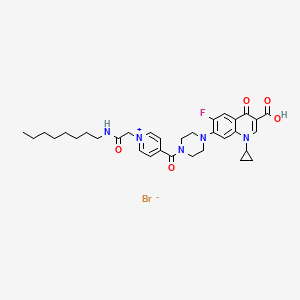
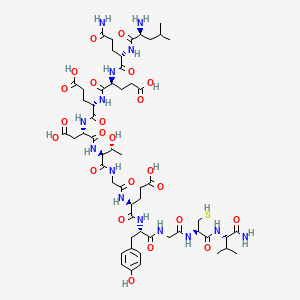
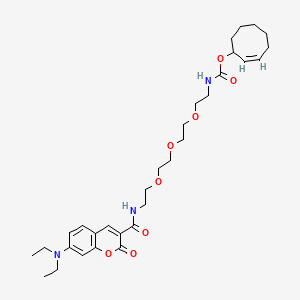

![(3S)-3-[[2-[4-[(4-methylpyridin-2-yl)amino]butanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B12373168.png)
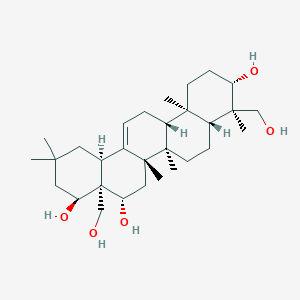
![2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one](/img/structure/B12373182.png)

